molecular formula C12H7ClN2O2S B1270204 2-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-isoindole-1,3(2H)-dione CAS No. 120740-09-2

2-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-isoindole-1,3(2H)-dione

Cat. No.: B1270204
CAS No.: 120740-09-2
M. Wt: 278.71 g/mol
InChI Key: KZDJNJBEHMLRES-UHFFFAOYSA-N
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Description

2-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-isoindole-1,3(2H)-dione is a useful research compound. Its molecular formula is C12H7ClN2O2S and its molecular weight is 278.71 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Evaluation

1,3-Thiazolidine-2,4-dione derivatives, related to the compound , have shown potential in antimicrobial applications. The synthesis of these compounds involves reactions with aromatic aldehyde and bromoalkoxyphthalimide, leading to derivatives that have been tested for antibacterial and antifungal activities against various strains including B. subtilis and S. aureus (Jat et al., 2006).

Molecular Structure Analysis

Studies on related compounds, such as 2-chloro-1H-isoindole-1,3(2H)-dione, have involved detailed vibrational analysis using FTIR and FT-Raman spectroscopy. These studies are significant for understanding the molecular structure and potential applications in various fields (Arjunan et al., 2009).

Synthetic Methodologies

Research has been conducted on various synthetic methodologies for compounds related to 2-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-isoindole-1,3(2H)-dione. This includes studies on the synthesis of N-(Arylaminomethyl)-phthalimides and their crystallographic analyses, which are essential for the development of new compounds with potential applications in chemistry and biochemistry (Sena et al., 2007).

Potential Chemotherapeutic Applications

Novel azaimidoxy compounds, including derivatives of 1H-isoindole-1,3-(2H)-dione, have been synthesized and evaluated for their antimicrobial activities. This research explores the possibility of using these derivatives as chemotherapeutic agents (Jain et al., 2006).

Future Directions

The study and application of “2-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-isoindole-1,3(2H)-dione” could be a potential area of research in organic chemistry, particularly in the synthesis and characterization of novel organic compounds .

Mechanism of Action

Mode of Action

It is known that many compounds with similar structures, such as isoindoline-1,3-dione derivatives, have diverse chemical reactivity and promising applications in fields such as pharmaceutical synthesis .

Biochemical Pathways

Without specific knowledge of the compound’s targets, it’s challenging to summarize the affected biochemical pathways and their downstream effects. Compounds with similar structures have been found to interact with various biochemical pathways, influencing a wide range of biological processes .

Pharmacokinetics

It’s known that the compound’s molecular weight is 27973 , which is within the range generally favorable for oral bioavailability in drug design.

Result of Action

The specific molecular and cellular effects of this compound’s action are currently unknown due to the lack of research data. Compounds with similar structures have shown a broad range of biological activities .

Biochemical Analysis

Biochemical Properties

2-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-isoindole-1,3(2H)-dione plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including cytochrome P450 enzymes, which are crucial for the metabolism of many substances. The compound’s thiazole ring can undergo electrophilic and nucleophilic substitutions, making it reactive in biochemical pathways . Additionally, it has been observed to bind with certain proteins, altering their conformation and activity .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell signaling pathways by modulating the activity of kinases and phosphatases, which are essential for signal transduction . This compound also affects gene expression by interacting with transcription factors, leading to changes in the expression of genes involved in cell growth, differentiation, and apoptosis . Furthermore, it impacts cellular metabolism by inhibiting or activating enzymes involved in metabolic pathways .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity . This binding can result in enzyme inhibition or activation, depending on the nature of the interaction . The compound also affects gene expression by binding to DNA or interacting with transcription factors, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are influenced by environmental factors such as temperature, pH, and the presence of other chemicals . Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell growth and viability .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhancing metabolic activity or modulating immune responses . At high doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These dosage-dependent effects highlight the importance of careful dosage optimization in preclinical studies .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation . The compound’s metabolism can lead to the formation of reactive intermediates, which may further interact with cellular macromolecules . These interactions can affect metabolic flux and alter the levels of various metabolites .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific cellular compartments can influence its activity and effectiveness .

Subcellular Localization

The subcellular localization of this compound is critical for its function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization can affect the compound’s activity by bringing it into proximity with its target biomolecules .

Properties

IUPAC Name

2-[(2-chloro-1,3-thiazol-5-yl)methyl]isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7ClN2O2S/c13-12-14-5-7(18-12)6-15-10(16)8-3-1-2-4-9(8)11(15)17/h1-5H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZDJNJBEHMLRES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=CN=C(S3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00363228
Record name N-(2-chloro-5-thiazolylmethyl)phthalimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00363228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120740-09-2
Record name 2-[(2-Chloro-5-thiazolyl)methyl]-1H-isoindole-1,3(2H)-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=120740-09-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2-chloro-5-thiazolylmethyl)phthalimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00363228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[(2-Chloro-1,3-thiazol-5-yl)methyl]-1H-isoindole-1,3(2H)-dione
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Synthesis routes and methods

Procedure details

To a mixture of potassium phthalimide (10.4 g) and dry DMF (100 ml) was dropwise added a solution of 2-chloro-5-(chloromethyl)thiazole (9.0 g) obtained in the same manner as in Example 2, in 10 ml of DMF in an oil bath at 20° C. over 15 min. After completion of the addition stirring was continued at 60° C. for 45 min. followed by separation of insoluble materials by filtration on celite. The filtrate was concentrated under reduced pressure. To the residue was added 100 ml of dichloromethane again followed by separation of insoluble materials by filtration and concentration of the filtrate. The residue was purified by column chromatography (eluted with dichloromethane-ethyl acetate 20:1) to give 12.0 g of N-(2-chloro-5-thiazolylmethyl)phthalimide, mp 108°-109° C.
Quantity
10.4 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
9 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Three

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